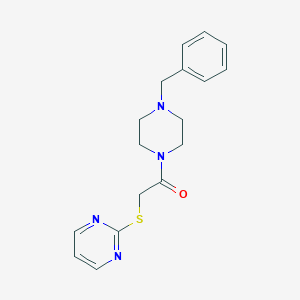![molecular formula C23H18ClN3O3S2 B282759 N-[2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide](/img/structure/B282759.png)
N-[2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as COTI-2 and is known for its ability to inhibit mutant p53 proteins, which are commonly found in cancer cells. In
作用机制
COTI-2 works by binding to mutant p53 proteins and inhibiting their activity. Mutant p53 proteins are known to have a high affinity for DNA, which can lead to the activation of genes that promote tumor growth and development. By inhibiting the activity of mutant p53 proteins, COTI-2 can prevent the activation of these genes and suppress tumor growth.
Biochemical and Physiological Effects:
COTI-2 has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. COTI-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, COTI-2 has been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of COTI-2 is its specificity for mutant p53 proteins. This specificity allows for targeted inhibition of tumor growth without affecting normal cells. Additionally, COTI-2 has been shown to have low toxicity, making it a promising candidate for further research. However, there are also limitations to using COTI-2 in lab experiments. The compound is difficult to synthesize and may be expensive, which can limit its availability for research. Additionally, COTI-2 has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on COTI-2. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to determine the safety and efficacy of COTI-2 in humans. Clinical trials will be needed to determine the optimal dosage and administration of the compound. Finally, research is needed to explore the potential applications of COTI-2 in other areas of research, including neurodegenerative diseases and infectious diseases.
Conclusion:
COTI-2 is a promising compound with potential applications in cancer research and other areas of research. The compound works by inhibiting mutant p53 proteins, which are commonly found in cancer cells. COTI-2 has been shown to have low toxicity and specificity for mutant p53 proteins, making it a promising candidate for further research. However, further research is needed to determine the safety and efficacy of the compound in humans, and to explore its potential applications in other areas of research.
合成方法
The synthesis of COTI-2 involves a series of chemical reactions that are carefully controlled to ensure the purity and quality of the final product. The process begins with the synthesis of 2-chloroaniline, which is then reacted with 2-bromoacetic acid to form the intermediate product. This intermediate is then reacted with 2-mercaptobenzothiazole to form the final product, COTI-2. The synthesis of COTI-2 is a complex process that requires expertise and specialized equipment to ensure the quality and purity of the final product.
科学研究应用
COTI-2 has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are known to play a significant role in tumor growth and development, and inhibiting their activity can lead to the suppression of cancer cell growth. COTI-2 has also been shown to have potential applications in other areas of research, including neurodegenerative diseases and infectious diseases.
属性
分子式 |
C23H18ClN3O3S2 |
|---|---|
分子量 |
484 g/mol |
IUPAC 名称 |
N-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H18ClN3O3S2/c1-30-16-9-6-14(7-10-16)22(29)25-15-8-11-19-20(12-15)32-23(27-19)31-13-21(28)26-18-5-3-2-4-17(18)24/h2-12H,13H2,1H3,(H,25,29)(H,26,28) |
InChI 键 |
PFBGIQJLJNGCPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4Cl |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282678.png)
![Ethyl 4-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282681.png)
![5-{[2-(4-Benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B282686.png)
![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282687.png)

![N-(5-chloro-2-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282691.png)
![N-(5-chloro-2-methylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282692.png)
![4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282693.png)
![4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282694.png)
![4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282696.png)
![1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B282697.png)
![4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282698.png)
![1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B282699.png)
![1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B282700.png)